8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which consists of a benzene ring fused to an oxazine ring
Mechanism of Action
Mode of Action
It has been observed that the compound can undergo catalyst-free annulations under mild conditions . Specifically, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields . This suggests that the compound may interact with its targets through a similar mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the oxazine ring. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
Scientific Research Applications
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-benzo[d][1,3]oxazin-4(3H)-one
- 6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
- 4-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Uniqueness
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern on the benzoxazine ring. This substitution can influence its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different biological activities or material properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
8-methyl-1,4-dihydro-3,1-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-12-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKHIMGGDGZAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)COC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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